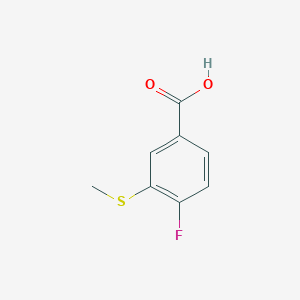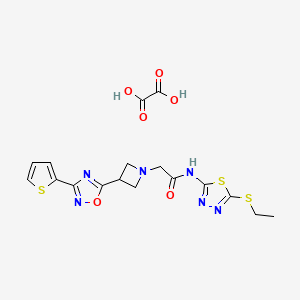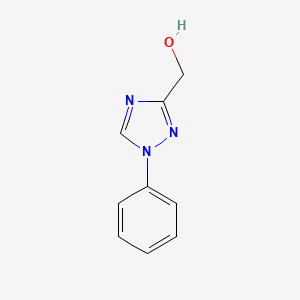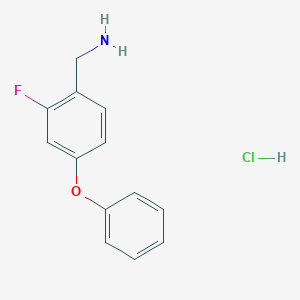
4-Fluoro-3-(methylsulfanyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-(methylsulfanyl)benzoic acid is a chemical compound belonging to the class of benzoic acids. It is characterized by the presence of a fluorine atom at the fourth position and a methylsulfanyl group at the third position on the benzene ring. This compound has a molecular formula of C8H7FO2S and a molecular weight of 186.21 g/mol . It is widely used in various fields, including medical, environmental, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(methylsulfanyl)benzoic acid typically involves the introduction of the fluorine and methylsulfanyl groups onto a benzoic acid precursor. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring. The methylsulfanyl group can be added through a thiolation reaction using appropriate thiol reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 4-Fluoro-3-(methylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfone or sulfoxide derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
- Oxidation of the methylsulfanyl group can yield sulfone or sulfoxide derivatives.
- Reduction of the carboxylic acid group can produce alcohols or aldehydes.
- Substitution reactions can lead to the formation of various substituted benzoic acid derivatives .
科学研究应用
4-Fluoro-3-(methylsulfanyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-Fluoro-3-(methylsulfanyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom and methylsulfanyl group can influence the compound’s binding affinity and specificity towards its targets .
相似化合物的比较
4-Fluoro-3-(methylsulfonyl)benzoic acid: This compound has a sulfonyl group instead of a methylsulfanyl group, which can affect its reactivity and applications.
3-Fluoro-4-methoxybenzoic acid: The presence of a methoxy group instead of a methylsulfanyl group can lead to different chemical properties and reactivity.
Uniqueness: 4-Fluoro-3-(methylsulfanyl)benzoic acid is unique due to the combination of the fluorine and methylsulfanyl groups, which can impart specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
4-fluoro-3-methylsulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEUSKDAVFRTPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[8-(2-fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide](/img/structure/B2796127.png)
![8a-(5,6,7,8-Tetrahydronaphthalen-2-yl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B2796129.png)
![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide](/img/structure/B2796131.png)
![3-methyl-5-[1-(thiophene-2-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2796134.png)

![(E)-(benzyloxy)(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2796139.png)

![N-[3-(1-benzofuran-2-yl)propyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2796143.png)
![Methyl (E)-4-[[1-[(1-methylimidazol-2-yl)methyl]-2-oxopiperidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2796144.png)
![2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2796145.png)

acetate](/img/structure/B2796147.png)

![3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B2796150.png)
